2-(4-Bromo-3-methylphenoxy)acetic acid 2-(4-Bromo-3-methylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 90971-89-4
VCID: VC21300750
InChI: InChI=1S/C9H9BrO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
SMILES: CC1=C(C=CC(=C1)OCC(=O)O)Br
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol

2-(4-Bromo-3-methylphenoxy)acetic acid

CAS No.: 90971-89-4

Cat. No.: VC21300750

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3-methylphenoxy)acetic acid - 90971-89-4

Specification

CAS No. 90971-89-4
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
IUPAC Name 2-(4-bromo-3-methylphenoxy)acetic acid
Standard InChI InChI=1S/C9H9BrO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Standard InChI Key XBWSIQZJWUSHEH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)O)Br
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)O)Br

Introduction

Chemical Identity and Structure

2-(4-Bromo-3-methylphenoxy)acetic acid is an organic compound belonging to the phenoxyacetic acid family. Its structure consists of a phenoxy group linked to an acetic acid moiety, with specific substitutions including a bromine atom at the para position (C-4) and a methyl group at the meta position (C-3) relative to the oxygen linkage. This arrangement of functional groups contributes to the compound's unique chemical behavior and biological activities.

Chemical Identifiers

The compound is uniquely identified through multiple standardized chemical nomenclature systems. These identifiers ensure precise communication about the compound across scientific disciplines and regulatory frameworks.

Table 1: Chemical Identifiers of 2-(4-Bromo-3-methylphenoxy)acetic acid

Identifier TypeValue
IUPAC Name2-(4-bromo-3-methylphenoxy)acetic acid
CAS Registry Number90971-89-4
Molecular FormulaC₉H₉BrO₃
Molecular Weight245.07 g/mol
InChIInChI=1S/C9H9BrO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChI KeyXBWSIQZJWUSHEH-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1)OCC(=O)O)Br
DSSTOX Substance IDDTXSID50350729

The compound's structure represents a specific substitution pattern on the phenoxyacetic acid backbone, with the bromine atom and methyl group positioned to create a distinct electronic environment that influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid employs specific chemical procedures that ensure high purity and yield. These methods are critical for both research applications and potential industrial production.

Laboratory Synthesis Approach

The most common synthetic route for preparing 2-(4-Bromo-3-methylphenoxy)acetic acid involves a nucleophilic substitution reaction between 4-bromo-3-methylphenol and chloroacetic acid under basic conditions. This reaction proceeds via the formation of a phenoxide intermediate that attacks the electrophilic carbon of chloroacetic acid.

The general reaction scheme follows a two-step process:

  • Formation of the phenoxide ion by treating 4-bromo-3-methylphenol with a base

  • Nucleophilic substitution of the chloride in chloroacetic acid by the phenoxide ion

This synthetic approach typically employs aqueous or alcoholic reaction media and requires elevated temperatures (60-80°C) to facilitate the substitution reaction. Following the reaction, purification steps such as recrystallization or column chromatography are necessary to obtain the compound in high purity.

Reaction Parameters and Optimization

Several reaction parameters significantly influence the yield and purity of the synthesized 2-(4-Bromo-3-methylphenoxy)acetic acid:

  • The choice of base (typically sodium hydroxide) affects both the reaction rate and formation of side products

  • Reaction temperature must be carefully controlled to promote the desired substitution while minimizing potential degradation

  • Solvent selection influences solubility of reactants and the reaction kinetics

  • Reaction time requires optimization to ensure complete conversion while avoiding potential side reactions

By carefully controlling these parameters, researchers can achieve high yields of the target compound while minimizing impurities and side products.

Physical and Chemical Properties

2-(4-Bromo-3-methylphenoxy)acetic acid possesses distinct physical and chemical properties that influence its behavior in various applications and environmental contexts.

Physical Characteristics

The compound typically exists as a crystalline solid at room temperature, with physical properties that reflect its molecular structure and intermolecular interactions. The presence of the carboxylic acid group enables hydrogen bonding, which influences its melting point and solubility characteristics.

Chemical Reactivity

The chemical reactivity of 2-(4-Bromo-3-methylphenoxy)acetic acid is largely determined by its functional groups:

  • The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amide formation

  • The bromine substituent serves as a potential site for nucleophilic substitution reactions

  • The phenoxy group influences the electronic distribution across the molecule

  • The methyl group contributes electron density through inductive effects

These reactive centers allow the compound to undergo various transformations, making it valuable for both synthetic applications and as a building block for more complex molecules.

Table 2: Key Chemical Reactions of 2-(4-Bromo-3-methylphenoxy)acetic acid

Reaction TypeDescriptionTypical Reagents
OxidationConversion to corresponding quinones or oxidized derivativesKMnO₄, CrO₃
ReductionConversion of bromine to hydrogen, yielding 3-methylphenoxyacetic acidLiAlH₄, H₂/Pd
SubstitutionReplacement of bromine with other nucleophilesNaN₃, NH₂CSNH₂
EsterificationFormation of esters via reaction with alcoholsROH, H⁺ catalyst
Amide FormationReaction with amines to form amidesR-NH₂, coupling agents

The presence of the bromine atom at the para position relative to the phenoxy group creates a specific electronic environment that influences the compound's reactivity in various chemical reactions.

Biological Activity and Applications

2-(4-Bromo-3-methylphenoxy)acetic acid exhibits significant biological activities that have led to its application in various scientific and agricultural contexts.

Herbicidal Properties

One of the most notable biological activities of 2-(4-Bromo-3-methylphenoxy)acetic acid is its herbicidal effect. The compound demonstrates auxin-like properties, mimicking indoleacetic acid (IAA), which is a natural plant hormone. This mimicry allows the compound to interfere with plant growth processes, making it effective for controlling unwanted plant species.

The herbicidal mechanism involves:

  • Disruption of normal auxin signaling pathways

  • Alteration of gene expression patterns related to growth and development

  • Induction of abnormal growth responses that ultimately lead to plant death

These effects are particularly pronounced in certain plant species, making the compound useful for selective weed control in agricultural applications.

Plant Growth Regulation

Beyond its herbicidal applications, 2-(4-Bromo-3-methylphenoxy)acetic acid can function as a plant growth regulator. Depending on the concentration used, it can enhance or inhibit specific growth processes in plants:

  • At low concentrations, it may promote certain growth responses

  • At higher concentrations, it typically inhibits growth

  • The effects are often tissue-specific and species-dependent

This dual capability makes the compound valuable for agricultural applications where precise control of plant growth and development is desired.

Biochemical Research Applications

In biochemical research, 2-(4-Bromo-3-methylphenoxy)acetic acid has found application in the study of protein glycosylation. The compound serves as a ligand in boronate affinity chromatography (BAC), a technique used for isolating and purifying glycoproteins from complex biological mixtures.

The compound's structure allows it to interact specifically with glycosylated proteins, making it useful for:

  • Enrichment of glycoproteins from biological samples

  • Study of glycosylation as a post-translational modification

  • Investigation of disease mechanisms involving altered glycosylation patterns

These applications highlight the compound's value beyond agricultural contexts, demonstrating its utility in fundamental biochemical research.

Structure-Activity Relationships

The biological and chemical activities of 2-(4-Bromo-3-methylphenoxy)acetic acid are closely related to its structural features. Understanding these structure-activity relationships is crucial for designing related compounds with enhanced or modified properties.

Comparative Analysis with Similar Compounds

When compared to related phenoxyacetic acid derivatives, certain structural features of 2-(4-Bromo-3-methylphenoxy)acetic acid emerge as critical determinants of its activity:

Table 3: Comparison of 2-(4-Bromo-3-methylphenoxy)acetic acid with Related Compounds

CompoundStructural DifferenceEffect on Activity
2-(4-Chloro-3-methylphenoxy)acetic acidChlorine instead of bromineSimilar but reduced activity due to different halogen properties
2-(4-Bromo-2-methylphenoxy)acetic acidMethyl group at position 2 instead of 3Altered binding affinity and selectivity
2-(4-Bromo-3-ethylphenoxy)acetic acidEthyl group instead of methylModified lipophilicity and steric effects
3-Methylphenoxyacetic acidNo bromine substitutionSignificantly reduced activity

These comparisons reveal that both the position and nature of substituents on the phenoxy ring significantly influence the compound's biological activity and chemical reactivity.

Electronic and Steric Factors

The specific arrangement of substituents in 2-(4-Bromo-3-methylphenoxy)acetic acid creates a unique electronic and steric environment that determines its interaction with biological targets:

  • The bromine atom introduces electron-withdrawing effects through inductive and resonance mechanisms

  • The methyl group contributes electron density through hyperconjugation

  • The position of these substituents creates a specific electronic distribution across the molecule

  • This electronic landscape influences binding affinity to target proteins and receptors

These factors collectively contribute to the compound's biological activity profile and provide insights for the rational design of related compounds with optimized properties.

Mechanism of Action

The biological effects of 2-(4-Bromo-3-methylphenoxy)acetic acid, particularly its auxin-like activity, stem from specific molecular interactions with biological targets.

Auxin-Like Activity

As a synthetic auxin analog, 2-(4-Bromo-3-methylphenoxy)acetic acid mimics the natural plant hormone indoleacetic acid (IAA). This mimicry allows it to interact with auxin receptors and trigger signaling cascades that influence plant growth and development.

The molecular mechanism involves:

  • Binding to auxin receptor proteins

  • Formation of co-receptor complexes

  • Activation of downstream signaling pathways

  • Modulation of gene expression patterns

  • Altered cellular responses leading to modified growth

The compound's structural features enable it to bind to auxin receptors with sufficient affinity to trigger these responses, yet its structural differences from natural auxin result in abnormal signaling patterns that disrupt normal plant development.

Selective Peroxisome Proliferator-Activated Receptor Modulation

Research has indicated that compounds similar to 2-(4-Bromo-3-methylphenoxy)acetic acid may act as selective modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ. This activity is associated with effects on lipid metabolism and inflammation.

The interaction with PPARs could potentially contribute to:

  • Improved lipid metabolism

  • Anti-inflammatory effects

  • Modulation of metabolic processes

These effects represent potential avenues for further research into the compound's biological activities beyond its established herbicidal properties.

Research Applications and Future Directions

Current research involving 2-(4-Bromo-3-methylphenoxy)acetic acid spans multiple scientific disciplines, reflecting the compound's versatile properties and potential applications.

Current Research Focus Areas

Several key research areas are actively exploring applications of 2-(4-Bromo-3-methylphenoxy)acetic acid:

  • Agricultural science: Development of optimized formulations for weed control

  • Plant physiology: Investigation of specific effects on plant signaling pathways

  • Proteomics: Application in glycoprotein enrichment and analysis

  • Medicinal chemistry: Exploration of potential therapeutic applications

  • Synthetic organic chemistry: Use as a building block for more complex molecules

These diverse research directions highlight the compound's multifaceted utility across scientific disciplines.

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